molecular formula C4H6O4 B14809531 (S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one

(S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one

Cat. No.: B14809531
M. Wt: 118.09 g/mol
InChI Key: JFMGYULNQJPJCY-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one is an organic compound that features a dioxolane ring with a hydroxymethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one typically involves the reaction of epoxides with carbon dioxide. One common method is the reaction of glycidol with carbon dioxide under specific conditions to form the desired compound. The reaction is usually catalyzed by a suitable catalyst, such as a metal complex or an organic base, and is carried out under elevated pressure and temperature to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of advanced catalysts and purification techniques further enhances the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of (S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The dioxolane ring provides structural stability and can modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    ®-4-(Hydroxymethyl)-1,3-dioxolan-2-one: The enantiomer of the compound with similar properties but different stereochemistry.

    1,3-Dioxolane-2-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    4-(Hydroxymethyl)-1,3-dioxane-2-one: A structurally similar compound with a different ring size

Uniqueness

(S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one is unique due to its specific stereochemistry and the presence of both a dioxolane ring and a hydroxymethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

IUPAC Name

(4S)-4-(hydroxymethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C4H6O4/c5-1-3-2-7-4(6)8-3/h3,5H,1-2H2/t3-/m0/s1

InChI Key

JFMGYULNQJPJCY-VKHMYHEASA-N

Isomeric SMILES

C1[C@@H](OC(=O)O1)CO

Canonical SMILES

C1C(OC(=O)O1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.